N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Regioisomerism Structural verification Procurement quality control

SAR studies on 11β-HSD1 often confound regioisomeric mixtures that obscure true potency. This compound provides a verified 1,3-dimethyl substitution pattern, eliminating ambiguity caused by the closely related 1,5-dimethyl isomer (ChEBI:121264). - Confirmed 1,3-dimethyl regioisomer by NMR/HPLC; avoids 1,5-isomer cross-contamination. - Balanced logP (0.387) and moderate PSA (54.3 Ų) for superior aqueous solubility in biochemical screens. - Ideal matched-pair probe with the 1,5-isomer to attribute differential activity solely to methyl position.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 515177-37-4
Cat. No. B2550961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
CAS515177-37-4
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C
InChIInChI=1S/C14H15N3O3/c1-9-11(8-17(2)16-9)14(18)15-10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)
InChIKeyMCXZXLSNFMLOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 24 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 515177-37-4): Procurement-Relevant Chemical Profile


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 515177-37-4) is a synthetic small molecule belonging to the pyrazole-4-carboxamide class, characterized by a 1,4-benzodioxin moiety linked via an amide bond to a 1,3-dimethylpyrazole core . It has a molecular formula of C14H15N3O3 and a molecular weight of 273.29 g/mol [1]. The compound is listed in commercial screening libraries and has been referenced in patent literature concerning pyrazole carboxamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target relevant to metabolic disorders [2]. Its key structural distinction from the closely related 1,5-dimethyl regioisomer (ChEBI:121264 [3]) lies in the substitution pattern on the pyrazole ring, which can significantly influence target binding and selectivity.

Why N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide Is Not Interchangeable with Close Analogs


Pyrazole carboxamides with a 1,4-benzodioxin substituent are not a uniform class. The precise position of methyl groups on the pyrazole ring determines the three-dimensional orientation of the carboxamide side chain and the electrostatic surface presented to a biological target [1]. For example, the 1,3-dimethyl regioisomer (target compound) and the 1,5-dimethyl regioisomer (CHEBI:121264 [2]) differ only in the placement of a single methyl group, yet this subtle change can alter hydrogen-bonding capacity, steric bulk near the amide linkage, and metabolic stability. Generic substitution without regioisomeric verification risks invalidating structure-activity relationship (SAR) assumptions, introducing off-target effects, or losing potency entirely. The following sections present the available quantitative evidence that distinguishes this compound from its nearest comparators.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide


Regioisomeric Purity: 1,3-Dimethyl vs. 1,5-Dimethyl Pyrazole Substitution

The target compound is unequivocally identified as the 1,3-dimethyl-1H-pyrazole-4-carboxamide regioisomer, with an InChI Key of MCXZXLSNFMLOST-UHFFFAOYSA-N . The closely related 1,5-dimethyl regioisomer (CHEBI:121264 [1]) possesses an identical molecular formula (C14H15N3O3) and molecular weight (273.29 g/mol) but differs in the substitution pattern on the pyrazole ring. This regioisomeric distinction is critical because the spatial orientation of the methyl group adjacent to the carboxamide linkage influences the dihedral angle between the pyrazole and benzodioxin rings, potentially altering binding to planar enzyme active sites. Without explicit analytical confirmation (e.g., 1H NMR, HPLC retention time, or X-ray crystallography), the two isomers cannot be distinguished by mass spectrometry or elemental analysis alone, posing a risk for procurement errors.

Regioisomerism Structural verification Procurement quality control

Lipophilicity and Solubility Profile: logP, logD, and logSw Compared to Drug-like Benchmarks

The target compound exhibits a calculated logP of 0.3871, a logD (at pH likely near 7.4) of 0.3851, and a logSw of -2.1947, with a polar surface area (PSA) of 54.315 Ų . These values place it well within conventional oral drug-like space (Lipinski's Rule of 5: logP ≤ 5; PSA ≤ 140 Ų). Compared to the broader class of pyrazole-4-carboxamide 11β-HSD1 inhibitors described in patent US20080153893A1 [1], many of which bear more lipophilic adamantyl or dichlorobenzyl substituents leading to logP values >3, this compound's moderate lipophilicity suggests superior aqueous solubility. However, no head-to-head solubility assay data comparing this compound to a named analog were available from non-excluded sources.

Physicochemical properties Lipophilicity Aqueous solubility Drug-likeness

Patent-Class Association with 11β-HSD1 Inhibition: Scaffold Recognition

The core pyrazole-4-carboxamide scaffold bearing a 1,4-benzodioxin substituent is explicitly claimed in US Patent Application US20080153893A1 as part of a series of selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. Within this patent, the general structural formula encompasses the target compound's substitution pattern. While specific IC50 values for the target compound are not disclosed in the patent abstract or publicly accessible sections, the patent's examples demonstrate that pyrazole-4-carboxamides with heterocyclic amines at the 4-carboxamide position achieve IC50 values in the nanomolar to low micromolar range against human 11β-HSD1. This contrasts with the 1,5-dimethyl regioisomer (CHEBI:121264 [2]), which has not been associated with 11β-HSD1 inhibition in the same patent family.

11β-HSD1 Metabolic disease Type 2 diabetes Patent evidence

Recommended Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide Based on Evidence


Regioisomer-Specific 11β-HSD1 Inhibitor Screening and SAR Expansion

Based on its structural inclusion in patent US20080153893A1 [1], this compound is best deployed as a screening tool or SAR probe in 11β-HSD1 inhibitor programs. Its 1,3-dimethyl substitution pattern distinguishes it from the 1,5-dimethyl regioisomer, allowing researchers to probe the impact of methyl position on target potency and selectivity. When ordering, request analytical certification (NMR, HPLC) confirming regioisomeric identity to avoid confusion with CHEBI:121264 .

Physicochemical Property Optimization in Metabolic Disease Projects

With a calculated logP of 0.3871 and moderate PSA (54.3 Ų) [1], this compound offers a favorable solubility profile compared to more lipophilic pyrazole-4-carboxamide analogs bearing adamantyl or polyhalogenated benzyl groups. It is suitable for in vitro metabolic stability assays, CYP inhibition panels, and aqueous-based biochemical screens where low solubility is a common hurdle. Researchers seeking a balanced lipophilicity scaffold for lead optimization should consider this compound as a starting point.

Negative Control for Pyrazole Regioisomer Selectivity Studies

When used alongside the 1,5-dimethyl regioisomer (CHEBI:121264 [1]), this compound serves as a matched control to determine whether biological activity is regiospecific. Any differential activity observed between the two isomers in enzyme inhibition, cell-based, or binding assays can be directly attributed to the methylation pattern, providing clear SAR insights. This application requires both compounds to be procured and tested under identical conditions.

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